3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)sulfonylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino sulfonyl group and the pyrazole ring are key functional groups that interact with enzymes, receptors, or other biomolecules. These interactions can lead to inhibition or activation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole: Lacks the aldehyde group at the 4-position.
Uniqueness
3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of the aldehyde group at the 4-position of the pyrazole ring. This functional group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the dimethylamino sulfonyl group and the phenyl group imparts specific electronic and steric properties that influence its reactivity and bioactivity .
Properties
IUPAC Name |
3-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-6-7-14(11-17)18-15(13-22)12-21(19-18)16-8-4-3-5-9-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMWUVNFADUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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